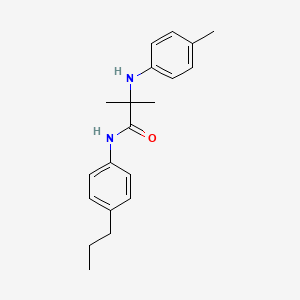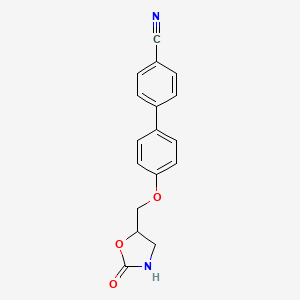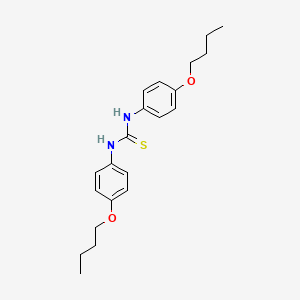
1,3-Bis(4-butoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-butoxyphenyl)thiourea is an organosulfur compound belonging to the thiourea family. Thiourea derivatives are known for their diverse biological activities and applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound’s structure consists of a thiourea core with two 4-butoxyphenyl groups attached to the nitrogen atoms, making it a symmetrical disubstituted thiourea.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(4-butoxyphenyl)thiourea can be synthesized through the reaction of 4-butoxyaniline with thiophosgene or isothiocyanates. The general synthetic route involves the following steps:
-
Reaction with Thiophosgene
- 4-Butoxyaniline is reacted with thiophosgene in the presence of a base such as triethylamine.
- The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
- The product is then purified by recrystallization.
-
Reaction with Isothiocyanates
- 4-Butoxyaniline is reacted with an appropriate isothiocyanate.
- The reaction is usually performed in an organic solvent such as ethanol or acetonitrile.
- The product is isolated and purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water as a solvent and solar energy for heating, can be employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-butoxyphenyl)thiourea undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized to form sulfoxides or sulfones.
- Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction
- Reduction of the compound can lead to the formation of thiols or amines.
- Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution
- The aromatic rings in the compound can undergo electrophilic substitution reactions.
- Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(4-butoxyphenyl)thiourea has a wide range of scientific research applications, including:
-
Chemistry
- Used as a ligand in coordination chemistry.
- Employed in the synthesis of heterocyclic compounds.
-
Biology
- Exhibits antibacterial, antioxidant, and anticancer properties.
- Used in the study of enzyme inhibition and protein interactions.
-
Medicine
- Potential therapeutic agent for various diseases due to its biological activities.
- Investigated for its anti-inflammatory and anti-Alzheimer properties.
-
Industry
- Used in the production of dyes, elastomers, and plastics.
- Employed as a stabilizer in photographic films and textiles .
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-butoxyphenyl)thiourea involves its interaction with various molecular targets and pathways:
-
Enzyme Inhibition
- Inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase.
- Binds to the active site of the enzyme, preventing substrate binding and catalysis.
-
Antioxidant Activity
- Scavenges free radicals and reactive oxygen species.
- Protects cells from oxidative stress and damage.
-
Antibacterial Activity
- Disrupts bacterial cell membranes and inhibits protein synthesis.
- Interferes with bacterial DNA replication and repair .
Comparación Con Compuestos Similares
1,3-Bis(4-butoxyphenyl)thiourea can be compared with other similar compounds, such as:
-
1,3-Bis(3,4-dichlorophenyl)thiourea
- Similar structure but with dichlorophenyl groups instead of butoxyphenyl groups.
- Exhibits different biological activities and chemical reactivity.
-
1,3-Bis(4-methoxyphenyl)thiourea
- Contains methoxyphenyl groups instead of butoxyphenyl groups.
- Different solubility and reactivity profiles.
-
1,3-Bis(4-ethoxyphenyl)thiourea
- Ethoxyphenyl groups instead of butoxyphenyl groups.
- Varies in terms of biological activity and chemical stability .
Propiedades
Número CAS |
3460-54-6 |
|---|---|
Fórmula molecular |
C21H28N2O2S |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
1,3-bis(4-butoxyphenyl)thiourea |
InChI |
InChI=1S/C21H28N2O2S/c1-3-5-15-24-19-11-7-17(8-12-19)22-21(26)23-18-9-13-20(14-10-18)25-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3,(H2,22,23,26) |
Clave InChI |
IXBVMHHGEKZUKE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


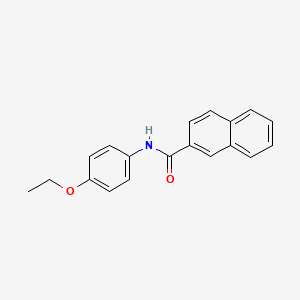
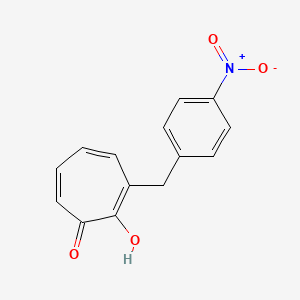
![Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane](/img/structure/B14144608.png)
![Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14144614.png)
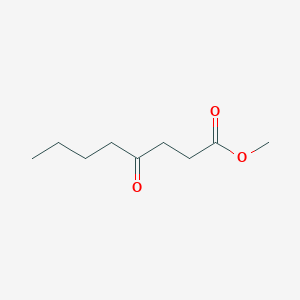
![2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one](/img/structure/B14144631.png)
![1,1'-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea)](/img/structure/B14144632.png)

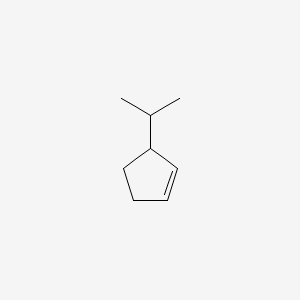
![6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14144648.png)
![Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate](/img/structure/B14144649.png)
